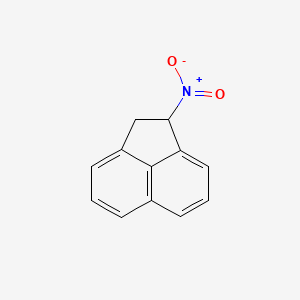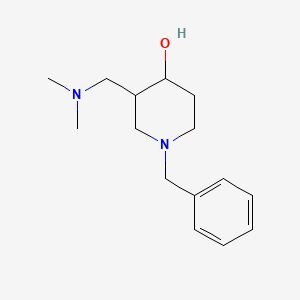
1-Benzyl-3-((dimethylamino)methyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-((dimethylamino)methyl)piperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom.
Métodos De Preparación
The synthesis of 1-Benzyl-3-((dimethylamino)methyl)piperidin-4-ol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods focus on maintaining consistent quality and minimizing by-products .
Análisis De Reacciones Químicas
1-Benzyl-3-((dimethylamino)methyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific temperature and pressure conditions to optimize the reaction rates and yields .
Aplicaciones Científicas De Investigación
1-Benzyl-3-((dimethylamino)methyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific neurotransmitter receptors.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-((dimethylamino)methyl)piperidin-4-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved often include signal transduction mechanisms that lead to changes in cellular activity .
Comparación Con Compuestos Similares
1-Benzyl-3-((dimethylamino)methyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-Benzyl-3-methyl-4-piperidone: This compound shares a similar piperidine core but differs in its functional groups, leading to different chemical and biological properties.
1-Benzyl-4-(dimethylamino)piperidine: Another related compound with variations in the substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C15H24N2O |
|---|---|
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
1-benzyl-3-[(dimethylamino)methyl]piperidin-4-ol |
InChI |
InChI=1S/C15H24N2O/c1-16(2)11-14-12-17(9-8-15(14)18)10-13-6-4-3-5-7-13/h3-7,14-15,18H,8-12H2,1-2H3 |
Clave InChI |
RHNZVCBQHIJIPJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CN(CCC1O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



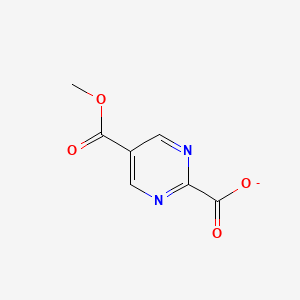

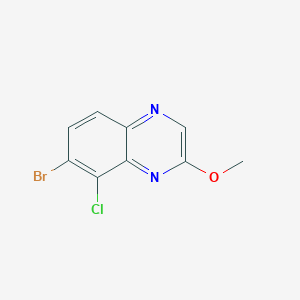

![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)
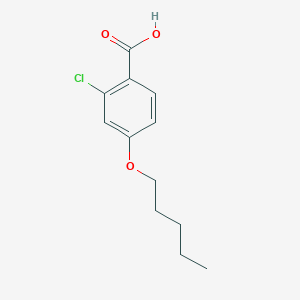



![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)
![5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13971509.png)
